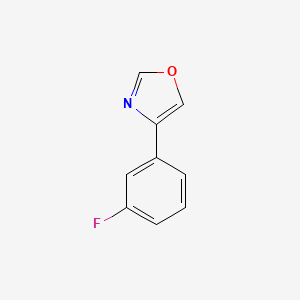

4-(3-氟苯基)噁唑

描述

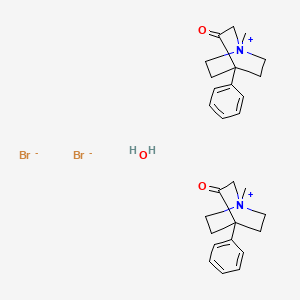

“4-(3-Fluorophenyl)oxazole” is a chemical compound with the molecular formula C9H6FNO. It has a molecular weight of 163.15 . It’s a building block used in research .

Synthesis Analysis

The synthesis of oxazoles, including “4-(3-Fluorophenyl)oxazole”, can be achieved through various methods. One common method is the cyclodehydration of amide oximes, which uses an acid catalyst to facilitate the removal of water from the compound . Other preparation methods include the Robinson-Gabriel synthesis and the Fischer oxazole synthesis .Molecular Structure Analysis

The structure of “4-(3-Fluorophenyl)oxazole” and similar compounds has been elucidated using spectral techniques like FT-IR, 1H-NMR, 13C-NMR, and mass .Chemical Reactions Analysis

Oxazoles, including “4-(3-Fluorophenyl)oxazole”, can undergo various chemical reactions. These include electrophilic substitution reactions, which usually occur at position 5 of the oxazole ring, and nucleophilic substitution reactions, which often occur at the carbon atom at position 2 on the oxazole ring due to the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms .Physical And Chemical Properties Analysis

Oxazole is a colorless liquid under normal conditions with a characteristic smell. The ring structure of Oxazole is planar and aromatic. The aromaticity is due to the 6 π electrons forming a conjugated system .科学研究应用

降脂活性

4-(3-氟苯基)噁唑衍生物,如2-(4-氟苯基)-5-(3-噻吩基)-4-噁唑乙酸,已被研究其降脂效果。这些化合物在大鼠中显示出强效的降脂活性,有些衍生物的效果甚至超过了已知的药物如氯贝特。它们还表现出改善的抗动脉粥样硬化指数和抑制血小板聚集(Moriya et al., 1986)。

荧光成像和传感

噁唑类荧光物质,包括4-(3-氟苯基)噁唑的衍生物,在与核酸相互作用时显示出增加的荧光强度。这种特性使它们成为用于核酸传感和荧光成像的有价值工具,特别是在研究生物现象中G-四链体等结构的动态(Ma et al., 2021)。

抗增殖活性

已合成并评估了某些4-(3-氟苯基)噁唑衍生物的抗增殖活性。这些化合物包括多种杂环基团,在体外显示出显著的活性,与5-氟尿嘧啶等阳性对照相当(Liu et al., 2009)。

聚合物合成和表征

4-(3-氟苯基)噁唑衍生物已被用于聚合物的合成和表征。这些化合物在取代基的数量和位置上有所不同,有助于产生具有不同性质(如溶解性、玻璃化转变温度和分解温度)的聚合物。这些聚合物在需要具有特定热性和溶解性特性的材料领域中具有潜在应用(Maier & Schneider, 1998)。

光致发光和延迟荧光

对双(4-氟苯基)取代噁唑衍生物的研究揭示了它们在堆积几何和光物理性质中的重要作用。这些化合物在分子结构中的取向影响其光致发光量子产率和延迟荧光性质。这使它们在开发用于光电应用的材料中具有相关性(Guo et al., 2020)。

抗菌和抗真菌活性

4-(3-氟苯基)噁唑衍生物也已被探索其抗菌和抗真菌性质。这些化合物对各种细菌和真菌菌株显示出有效性,表明它们在开发新的抗菌和抗真菌剂方面具有潜力(Бігдан, 2021)。

用于传感应用的荧光探针

4-(3-氟苯基)噁唑的衍生物已被用于发展荧光探针。这些化合物对pH变化敏感,并在金属阳离子传感中具有选择性,使它们在各种分析和诊断应用中有用(Tanaka et al., 2001)。

电子和光学性质

对4-(3-氟苯基)噁唑衍生物的研究揭示了它们的结构、电光学、电荷传输和非线性光学性质。这些研究对它们在有机电子应用中的应用至关重要,如有机发光二极管和薄膜晶体管(Irfan et al., 2018)。

作用机制

While the specific mechanism of action for “4-(3-Fluorophenyl)oxazole” is not mentioned, oxazole derivatives have been found to possess various biological activities. For instance, they have shown antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties . Molecular docking studies on similar compounds suggest that their mechanism of action could involve binding to certain targets, such as the DNA gyrase subunit b .

安全和危害

未来方向

Oxazole and its derivatives, including “4-(3-Fluorophenyl)oxazole”, have been the focus of considerable research due to their wide range of biological activities. They serve as the structural basis for several drugs and have potential for further exploration in the field of medicinal chemistry . The future directions in this field could involve the synthesis of various oxazole derivatives and screening them for their various biological activities .

属性

IUPAC Name |

4-(3-fluorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-3-1-2-7(4-8)9-5-12-6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSVYXCQRFTJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=COC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625274 | |

| Record name | 4-(3-Fluorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620971-54-2 | |

| Record name | 4-(3-Fluorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt](/img/structure/B1629970.png)

![Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt](/img/structure/B1629989.png)